4-Oxo Etodolac falls under the category of pharmaceutical compounds, specifically NSAIDs. These drugs are widely utilized in clinical settings to alleviate pain and inflammation associated with various conditions, including arthritis and other musculoskeletal disorders. Etodolac itself was developed by Wyeth-Ayerst Laboratories and first marketed in the United Kingdom in 1985 .
The synthesis of 4-Oxo Etodolac typically involves oxidation reactions that convert Etodolac into its keto derivative. One common method includes:
For instance, a detailed synthesis process might involve:
The yield and purity of 4-Oxo Etodolac can be enhanced through careful control of reaction parameters, including temperature, concentration, and reaction time .
The molecular structure of 4-Oxo Etodolac can be described as follows:
4-Oxo Etodolac participates in various chemical reactions typical of ketones and carboxylic acids. Key reactions include:
These reactions are significant for modifying the compound's solubility and bioavailability, impacting its therapeutic efficacy .
The mechanism of action for 4-Oxo Etodolac is primarily related to its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). By blocking these enzymes, 4-Oxo Etodolac reduces the synthesis of prostaglandins, which are mediators of inflammation and pain.
The inhibition leads to a decrease in inflammatory responses and pain perception in patients .
These properties influence how 4-Oxo Etodolac is formulated into dosage forms like tablets or topical applications .
4-Oxo Etodolac has potential applications in several areas:
4-Oxo etodolac (CAS 111478-86-5) is a ketone-modified metabolite of the nonsteroidal anti-inflammatory drug etodolac. Its molecular formula is C₁₇H₁₉NO₄, with a molar mass of 301.34 g/mol [4] [5]. The IUPAC name is 2-(1,8-diethyl-4-oxo-3,4,9-trihydropyrano[3,4-b]indol-1-yl)acetic acid, reflecting its tetracyclic structure comprising:
This nomenclature follows IUPAC priority rules where the carboxylic acid (-COOH) defines the parent chain suffix ("-oic acid"), and the ketone is denoted as "-oxo-" [2].
4-Oxo etodolac is a white to off-white crystalline solid with limited water solubility (estimated <0.1 mg/mL) due to its hydrophobic tetracyclic scaffold [4] [7]. Its solubility varies significantly with solvent polarity and hydrogen-bonding capacity:
Table 1: Solubility Characteristics in Selected Solvents
Solvent Type | Example | Solubility | Contributing Factor |
---|---|---|---|
Polar Protic | Water | Very low | High polarity, H-bonding |
Polar Protic | Methanol | Moderate | H-bond acceptor/donor capacity |
Polar Aprotic | Acetone | High | Dipole interactions, moderate polarity |
Polar Aprotic | DMSO | High | Strong dipole, high polarity |
Nonpolar | Hexane | Very low | Lack of polarity |
Polar aprotic solvents (e.g., acetone, DMSO) exhibit superior solubilizing capacity due to their ability to disrupt crystal lattice forces without engaging in H-bond donation [6].
The compound demonstrates stability below 150°C, with a sharp melting point of 195–197°C [5]. This high melting point indicates strong intermolecular forces in the crystal lattice, consistent with:
The carboxylic acid group confers acidity with an estimated pKa of ~4.5–5.0, similar to etodolac (pKa 4.65) [7]. This influences ionization state across physiological pH:
Partition coefficients indicate lipophilicity:
Table 2: Key Physicochemical Parameters
Property | Value | Method/Notes |
---|---|---|
Molecular Weight | 301.34 g/mol | Mass spectrometry |
Melting Point | 195–197°C | Capillary method |
pKa | ~4.5–5.0 (estimated) | Analogous to etodolac |
logP (octanol/water) | 3.5 | Calculated |
Density | 1.27 g/cm³ | X-ray crystallography |
H-Bond Acceptors | 4 | Molecular structure |
H-Bond Donors | 2 | Molecular structure |
CAS No.: 2134602-45-0
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.: 67054-00-6
CAS No.: 591-81-1